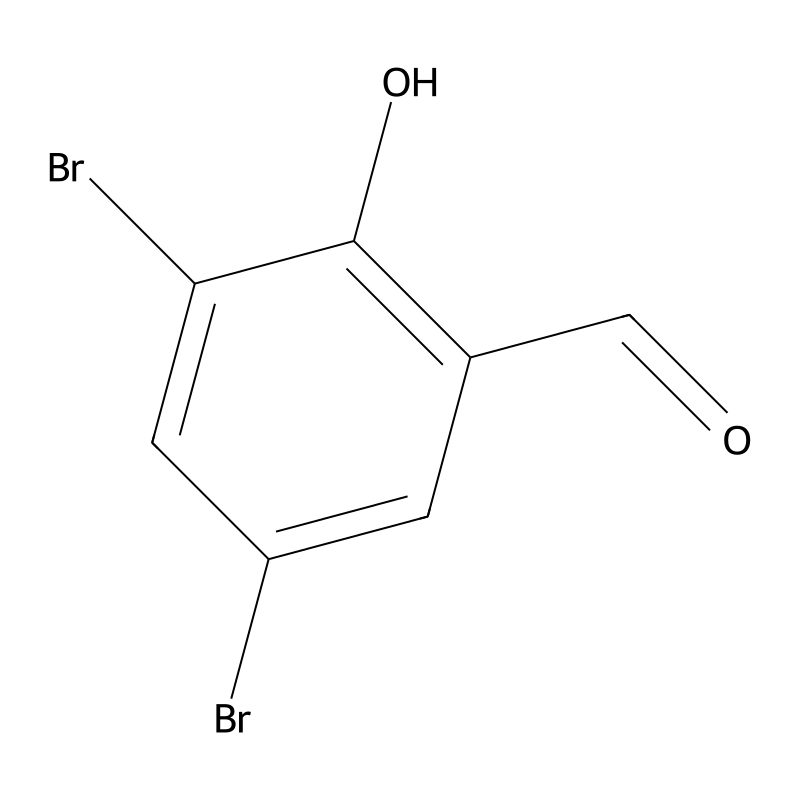

3,5-Dibromosalicylaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Heterocyclic Compounds:

3,5-Dibromosalicylaldehyde has been employed as a building block in the synthesis of various heterocyclic compounds, particularly chromenes. These compounds possess diverse biological activities and find applications in medicinal chemistry. For instance, a study reported the reaction of 3,5-Dibromosalicylaldehyde with alkyl cyanoacetates in the presence of ammonium acetate, leading to the formation of substituted 4H-chromenes []. These chromene derivatives exhibited promising anti-inflammatory and analgesic properties.

Schiff Base Ligands and Metal Complexes:

3,5-Dibromosalicylaldehyde serves as a valuable precursor for the synthesis of Schiff base ligands. Schiff bases are known for their ability to coordinate with metal ions, forming complexes with potential applications in catalysis and material science. Research has shown the utilization of 3,5-Dibromosalicylaldehyde in the preparation of Schiff base ligands that form mononuclear complexes with various metal ions, including copper(II), nickel(II), zinc(II), and cobalt(II) []. These metal complexes exhibit interesting photoluminescence properties, suggesting their potential use in light-emitting devices.

Other Applications:

Beyond the aforementioned examples, 3,5-Dibromosalicylaldehyde finds applications in various other areas of scientific research. These include:

- Synthesis of bioactive molecules: Studies have explored the use of 3,5-Dibromosalicylaldehyde in the synthesis of compounds with potential anti-cancer and anti-microbial activities [].

- Development of sensors: Research has investigated the incorporation of 3,5-Dibromosalicylaldehyde into sensor design for the detection of specific metal ions [].

3,5-Dibromosalicylaldehyde is an organic compound with the molecular formula CHBrO. It features a salicylaldehyde structure, which consists of a benzene ring substituted with both bromine atoms and an aldehyde group. This compound is characterized by its white to light yellow crystalline appearance and has a molecular weight of approximately 279.91 g/mol. Its IUPAC name is 3,5-dibromo-2-hydroxybenzaldehyde, indicating the positions of the bromine substituents on the aromatic ring.

- Acute Toxicity: Data on specific toxicity is limited. However, due to the presence of bromine, DBSA is likely to be an irritant and should be handled with appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood [].

- Flammability: Information on flammability is not readily available. However, as an organic compound, DBSA is likely combustible.

- Reactivity: DBSA can react with strong oxidizing agents and strong bases.

- Nucleophilic Substitution: The bromine atoms can be replaced by various nucleophiles.

- Condensation Reactions: It can undergo condensation with other aldehydes or ketones to form larger molecules.

- Cross-Coupling Reactions: This compound can react with organometallic reagents to form carbon-carbon bonds, facilitating the synthesis of complex organic compounds .

Several methods exist for synthesizing 3,5-dibromosalicylaldehyde:

- Bromination of Salicylaldehyde: Salicylaldehyde can be brominated using bromine or brominating agents to introduce bromine atoms at the 3 and 5 positions.

- Refluxing with Brominating Agents: The compound can also be synthesized by refluxing salicylaldehyde with a mixture of bromine and acetic acid.

- Using Alkyl Cyanoacetates: In a more complex reaction, it can react with alkyl cyanoacetates in the presence of ammonium acetate to yield derivatives like 4H-chromenes .

3,5-Dibromosalicylaldehyde finds applications in various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Material Science: The compound is used in developing corrosion inhibitors due to its inhibitory properties.

- Research: It is utilized in laboratories for studying reaction mechanisms and developing new synthetic methodologies.

Interaction studies involving 3,5-dibromosalicylaldehyde have explored its role as an inhibitor in corrosion processes. Molecular dynamics simulations have been employed to understand how this compound interacts with corrosive particles and affects their diffusion coefficients . Such studies are crucial for applications in material science and protective coatings.

Several compounds share structural similarities with 3,5-dibromosalicylaldehyde. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Salicylaldehyde | One hydroxyl group and one aldehyde | Lacks bromination; simpler structure |

| 2,4-Dibromophenol | Two bromine atoms on phenol | Does not contain an aldehyde group |

| 4-Bromosalicylaldehyde | Bromine at position 4 | Only one bromine atom; different reactivity profile |

| 3-Bromosalicylaldehyde | Bromine at position 3 | Similar reactivity but fewer halogen substitutions |

3,5-Dibromosalicylaldehyde stands out due to its dual bromination pattern and functional groups that allow it to engage in diverse

Early Synthesis and Structural Characterization

The compound was first reported in the early 20th century during investigations into halogenated salicylaldehyde derivatives. A seminal 1924 study by Brewster demonstrated its synthesis via direct bromination of salicylaldehyde using bromine in glacial acetic acid, achieving nearly quantitative yields. This method remains a benchmark for large-scale production:

Synthesis Protocol

- Dissolve salicylaldehyde (20 g) in glacial acetic acid (100 mL).

- Gradually add bromine (20 mL) dissolved in acetic acid (100 mL).

- Isolate the product via steam distillation or recrystallization.

Key physical properties include:

| Property | Value | Source |

|---|---|---|

| Melting Point | 81–85°C | |

| Molecular Weight | 279.92 g/mol | |

| LogP (Octanol/Water) | 3.42 | |

| Solubility in Methanol | 25 mg/mL |

Evolution of Analytical Techniques

Early structural studies relied on elemental analysis and melting point determination. Modern characterization employs NMR, X-ray crystallography, and FT-IR spectroscopy. For instance, the aldehyde proton resonates at δ 10.2 ppm in ¹H NMR, while the hydroxyl group appears as a broad peak at δ 12.5 ppm.

Molecular Geometry and Crystallographic Analysis

3,5-Dibromosalicylaldehyde exhibits a planar aromatic structure characterized by the presence of two bromine substituents at the meta positions relative to the phenolic hydroxyl group [1] [3]. The molecular geometry is fundamentally based on a benzene ring system with three functional substituents: a hydroxyl group at the ortho position, an aldehyde group, and two bromine atoms at the 3 and 5 positions [1] [7]. The compound crystallizes with the molecular formula C₇H₄Br₂O₂ and a molecular weight of 279.91-279.93 g/mol [1] [2] [9].

X-ray crystallographic studies have revealed important structural parameters for this compound [5] [8]. Single-crystal X-ray diffraction analysis demonstrates that the molecule adopts a nearly planar conformation, with the aldehyde group coplanar with the aromatic ring [5]. The crystal structures of related complexes containing 3,5-dibromosalicylaldehyde show that the compound can coordinate through both the phenolic oxygen and the aldehyde oxygen atoms [5] [8]. Crystallographic data indicate typical carbon-carbon bond lengths within the aromatic ring, while the carbon-bromine bonds exhibit lengths consistent with aromatic halogen substitution [5] [8].

The presence of bromine atoms significantly influences the molecular geometry through steric and electronic effects [27]. The bromine substituents, being relatively large atoms, introduce steric hindrance that can affect molecular packing in the crystalline state [5]. Crystallographic analysis reveals that intermolecular interactions, including halogen bonding and hydrogen bonding involving the phenolic hydroxyl group, play crucial roles in determining the crystal structure [30].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₄Br₂O₂ | [1] [2] [3] |

| Molecular Weight (g/mol) | 279.91-279.93 | [1] [2] [9] |

| CAS Registry Number | 90-59-5 | [1] [2] [3] |

| IUPAC Name | 3,5-dibromo-2-hydroxybenzaldehyde | [1] [7] [12] |

| Physical State (20°C) | Crystalline powder/solid | [2] [7] [11] |

| Color | Yellow to yellow-brown | [4] [7] [10] |

Thermodynamic Properties

Melting Point and Phase Behavior

The melting point of 3,5-dibromosalicylaldehyde has been consistently reported across multiple sources, with values ranging from 80-84°C, with the most frequently cited precise range being 82-83.5°C [1] [7] [9] [11] [12]. This relatively moderate melting point reflects the compound's molecular structure and intermolecular forces present in the crystalline state [4] [10]. The melting behavior indicates that the compound undergoes a well-defined solid-to-liquid phase transition without decomposition under normal atmospheric conditions [7] [12].

The phase behavior of 3,5-dibromosalicylaldehyde is influenced by the presence of bromine substituents, which increase the molecular weight and affect intermolecular interactions [4] [10]. The compound exhibits typical behavior for an aromatic aldehyde with halogen substitution, showing stability in the solid state when stored under appropriate conditions [2] [11]. Thermogravimetric analysis would reveal the thermal stability range, though specific decomposition temperatures are not extensively documented in the available literature [13].

The predicted boiling point of 261.2±35.0°C suggests significant thermal stability of the compound [4] [9] [10]. This relatively high boiling point compared to unsubstituted salicylaldehyde reflects the increased molecular weight and enhanced intermolecular forces due to bromine substitution [4] [9]. The compound's volatility is limited, as evidenced by its solid state at room temperature and the absence of significant vapor pressure data [14].

Solubility Profile in Organic Solvents

The solubility characteristics of 3,5-dibromosalicylaldehyde demonstrate distinct patterns based on solvent polarity and hydrogen bonding capacity [4] [15] [16]. The compound exhibits poor solubility in water, being essentially insoluble in cold water and only slightly soluble in boiling water [4] [16]. This hydrophobic behavior is attributed to the presence of bromine substituents and the overall lipophilic nature of the molecule [15] [19].

In polar protic solvents, 3,5-dibromosalicylaldehyde shows moderate to good solubility [1] [4] [15] [16]. Methanol serves as an excellent solvent, with documented solubility of 25 mg/mL, producing a clear, yellow to brown solution [1] [4] [16]. Ethanol also provides good solubility, making it suitable for recrystallization and synthetic applications [15] [19]. The enhanced solubility in alcoholic solvents is facilitated by hydrogen bonding between the phenolic hydroxyl group and the alcohol molecules [15] [19].

The compound demonstrates excellent solubility in nonpolar and moderately polar organic solvents [4] [15]. It is readily soluble in ether, benzene, and chloroform, which makes it amenable to extraction and purification procedures using these solvents [4] [15]. The high solubility in aromatic solvents like benzene reflects favorable π-π interactions between the aromatic rings [4]. In halogenated solvents such as chloroform, the compound shows particularly good solubility, likely due to favorable interactions between the bromine substituents and the halogenated solvent molecules [4].

| Solvent | Solubility | Notes | Source |

|---|---|---|---|

| Water | Insoluble/Slightly soluble in boiling water | Imparts yellow color to cold water | [4] [16] |

| Methanol | Soluble (25 mg/mL) | Clear, yellow to brown solution | [1] [4] [16] |

| Ethanol | Soluble (moderate) | Polar protic solvent compatibility | [15] [19] |

| Ether | Readily soluble | High lipophilic solubility | [4] [15] |

| Benzene | Readily soluble | Aromatic solvent compatibility | [4] |

| Chloroform | Readily soluble | Halogenated solvent compatibility | [4] |

Electronic Structure and Resonance Effects

The electronic structure of 3,5-dibromosalicylaldehyde is significantly influenced by the electron-withdrawing nature of the bromine substituents [26] [27] [29]. The bromine atoms, positioned at the 3 and 5 positions relative to the hydroxyl group, exert pronounced inductive effects that alter the electron density distribution throughout the aromatic ring system [27] [29]. These effects manifest in observable changes in the compound's spectroscopic properties and reactivity patterns compared to unsubstituted salicylaldehyde [26] [27].

Nuclear magnetic resonance spectroscopy reveals the electronic environment effects of bromine substitution [25]. In the ¹H nuclear magnetic resonance spectrum recorded in deuterated dimethyl sulfoxide, the phenolic hydroxyl proton appears as a singlet at δ 11.51 parts per million, while the aldehyde proton resonates at δ 9.81 parts per million [25]. The aromatic protons show characteristic downfield shifts due to the deshielding effects of the electron-withdrawing bromine atoms [25]. In deuterated chloroform, the aromatic protons appear as doublets at δ 7.90 and δ 7.68 parts per million with coupling constants of 2.60 hertz and 2.12 hertz, respectively [25].

Infrared spectroscopy provides additional insight into the electronic structure through vibrational frequencies [25] [3] [13]. The characteristic bands observed at 3184, 1682, 1662, and 1653 cm⁻¹ correspond to hydroxyl stretching and carbonyl stretching vibrations, respectively [25]. The carbonyl stretching frequency is influenced by the electron-withdrawing effects of the bromine substituents, which reduce electron density at the carbonyl carbon and affect the bond strength [25] [13].

Electronic absorption spectroscopy demonstrates the impact of bromine substitution on the molecular orbital energies [26] [27]. Studies of iron complexes containing 3,5-dibromosalicylaldehyde ligands show that the presence of electron-withdrawing groups causes a red shift in the absorption maxima [27]. The introduction of two bromine atoms shifts the absorption maximum to lower energies, specifically to 558 nanometers, compared to non-substituted compounds [27]. This bathochromic shift reflects the stabilization of the highest occupied molecular orbital and the reduced energy gap between molecular orbitals [27].

The electron-withdrawing character of bromine affects the redox properties of the compound [27]. Electrochemical studies reveal that the presence of bromine substituents shifts redox processes to more positive potentials [27]. The reduction potential shifts cathodically with increasing bromine substitution, indicating that the electron-deficient aromatic ring is more readily reduced [27]. This electronic effect has significant implications for the compound's reactivity in various chemical transformations [27] [29].

| Parameter | Value/Description | Method/Source |

|---|---|---|

| Electronic Absorption (λmax) | Red-shifted vs. salicylaldehyde | [27] |

| Molar Absorptivity | Enhanced extinction coefficients | [27] |

| Oxidation Potential | Anodic shift with Br substitution | [27] |

| Reduction Potential | Cathodic shift with Br substitution | [27] |

| Electronic Density Distribution | Electron withdrawal by Br atoms | [26] [27] [29] |

Tautomerism and Conformational Analysis

The tautomeric behavior of 3,5-dibromosalicylaldehyde involves potential equilibria between different structural forms, particularly those related to the positioning of the phenolic hydrogen and the aldehyde functionality [31] [32]. Like other salicylaldehyde derivatives, this compound can potentially exist in different tautomeric forms, with the predominant form being the enol tautomer where the hydroxyl group is directly attached to the aromatic ring [31]. The keto tautomer, which would involve migration of the phenolic hydrogen to form a quinone-like structure, is generally much less favorable due to the loss of aromatic stabilization [31].

Theoretical calculations using density functional theory methods have been employed to investigate the conformational preferences and tautomeric stability of related salicylaldehyde compounds [31] [26]. For 3,5-dibromosalicylaldehyde, the presence of electron-withdrawing bromine substituents affects the relative stability of different tautomeric forms [31]. The electron-withdrawing nature of bromine atoms increases the acidity of the phenolic hydroxyl group, which influences the tautomeric equilibrium [26] [27].

Intramolecular hydrogen bonding plays a crucial role in determining the preferred conformation of 3,5-dibromosalicylaldehyde [30] [31]. The phenolic hydroxyl group can form a strong intramolecular hydrogen bond with the oxygen atom of the aldehyde group, creating a six-membered chelate ring [30]. This intramolecular interaction stabilizes the planar conformation and contributes to the compound's overall stability [30] [31]. Crystal structure analysis of related Schiff base compounds derived from 3,5-dibromosalicylaldehyde confirms the presence of strong intramolecular hydrogen bonding with distances typically around 2.58 angstroms [30].

Conformational analysis reveals that the molecule preferentially adopts a planar geometry due to the conjugation between the aromatic ring, the aldehyde group, and the phenolic hydroxyl [26] [31]. The bromine substituents, being in the plane of the aromatic ring, do not introduce significant conformational strain [26]. Computational studies suggest that the energy barrier for rotation around the carbon-carbon bond connecting the aldehyde group to the aromatic ring is relatively high due to the loss of conjugation that would occur in non-planar conformations [26].

The conformational preferences of 3,5-dibromosalicylaldehyde are also influenced by intermolecular interactions in the solid state [30]. Crystal packing forces can stabilize particular conformations that might not be the most favorable in the gas phase or solution [30] [31]. The ability of the compound to form both intra- and intermolecular hydrogen bonds contributes to its crystalline stability and affects its physical properties such as melting point and solubility characteristics [30] [31].

The synthesis of 3,5-dibromosalicylaldehyde primarily relies on electrophilic aromatic substitution mechanisms that exploit the electron-rich nature of the salicylaldehyde aromatic ring. The classical approach involves bromination of salicylaldehyde using molecular bromine in glacial acetic acid [1] [2]. This method achieves nearly quantitative yields when salicylaldehyde is dissolved in glacial acetic acid and treated with bromine solution at controlled temperatures between zero and twenty-five degrees Celsius [1].

The reaction mechanism proceeds through electrophilic aromatic substitution, where the hydroxyl group in salicylaldehyde activates the benzene ring toward electrophilic attack. The directing effects of both the hydroxyl group (ortho/para directing) and the aldehyde group (meta directing) result in selective bromination at the 3 and 5 positions [3] [4]. The presence of the intramolecular hydrogen bond between the hydroxyl group and the aldehyde stabilizes the intermediate and influences the regioselectivity [5].

Alternative bromination pathways include the use of 1,3-dibromo-5,5-dimethylhydantoin as a bromine source, which offers milder reaction conditions and reduced environmental impact [6]. This method proceeds without requiring external oxidants or catalysts, achieving excellent yields with broad substrate scope and exclusive diastereoselectivity [6].

Oxidative bromination represents another significant pathway, utilizing hydrogen peroxide and potassium bromide in the presence of vanadium or molybdenum catalysts [7] [8]. This approach demonstrates high turnover numbers exceeding four hundred and fifty, with excellent selectivity for the formation of 5-bromosalicylaldehyde as an intermediate, which subsequently undergoes further bromination to yield 3,5-dibromosalicylaldehyde [7].

Large-Scale Industrial Production Techniques

Industrial production of 3,5-dibromosalicylaldehyde employs optimized versions of laboratory-scale bromination methods, with emphasis on process efficiency, safety, and environmental compliance [9] [10]. The most widely adopted industrial approach utilizes controlled bromination in glacial acetic acid under temperature-controlled conditions ranging from ten to fifty degrees Celsius [9].

Large-scale operations implement continuous monitoring systems to maintain optimal bromine-to-substrate ratios, typically employing a slight excess of bromine to ensure complete conversion while minimizing over-bromination [10]. The industrial process incorporates advanced heat management systems to control the exothermic nature of the bromination reaction, preventing temperature excursions that could lead to side product formation [11].

Manufacturing facilities employ multi-stage purification systems combining crystallization, distillation, and extraction techniques to achieve commercial-grade purity levels exceeding ninety-eight percent [10] [12]. The industrial process design emphasizes recovery and recycling of glacial acetic acid, reducing overall production costs and environmental impact [9].

Quality control measures in industrial production include real-time monitoring of reaction progress using gas chromatography and spectroscopic techniques. Process analytical technology enables continuous adjustment of reaction parameters to maintain consistent product quality and maximize yield efficiency [10].

Purification Strategies and Challenges

Purification of 3,5-dibromosalicylaldehyde presents several technical challenges due to the compound's chemical properties and the presence of potential impurities from side reactions [13] [14]. The primary purification method involves recrystallization from ethanol, which effectively removes mono-brominated and unreacted starting materials while achieving purity levels between ninety-five and ninety-eight percent [15] [16].

Steam distillation represents an alternative purification approach, particularly suitable for large-scale operations. This method exploits the compound's ability to be steam-distilled despite its limited water solubility [1]. The process involves heating the crude product with steam at atmospheric pressure, allowing collection of the purified compound in the distillate [1].

High-performance liquid chromatography provides analytical-scale purification capabilities, utilizing reverse-phase columns with acetonitrile-water mobile phases [14]. This technique achieves purification levels exceeding ninety-nine percent but remains economically viable only for small-scale applications or analytical purposes [14].

Column chromatography using silica gel stationary phases and hexane-ethyl acetate mobile phase gradients enables effective separation of 3,5-dibromosalicylaldehyde from related compounds [15]. This method proves particularly valuable when dealing with complex reaction mixtures containing multiple brominated products [13].

The major purification challenges include the compound's tendency to form colored impurities upon exposure to light and air, necessitating protection from oxidation during storage and handling [17] [18]. Additionally, the presence of trace bromine residues requires careful washing procedures to achieve pharmaceutical-grade purity [19].

Green Chemistry Approaches in Synthesis

Contemporary research in 3,5-dibromosalicylaldehyde synthesis increasingly focuses on environmentally sustainable methodologies that align with green chemistry principles [20] [21]. Microwave-assisted synthesis represents a significant advancement, reducing reaction times from hours to minutes while maintaining high yields and selectivity [22] [23].

Solvent-free bromination approaches eliminate the need for organic solvents, reducing environmental impact and simplifying product isolation [24] [25]. These methods typically employ solid-supported reagents or ball-milling techniques to facilitate intimate contact between reactants without requiring liquid media [25].

Ionic liquid-mediated synthesis offers advantages including recyclability of the reaction medium, reduced vapor pressure, and enhanced selectivity [26] [27]. Research demonstrates that tribromide-based ionic liquids can serve as both solvent and brominating agent, providing efficient synthesis with minimal waste generation [26].

Aqueous-phase bromination protocols represent emerging green approaches, utilizing water as the primary solvent with phase-transfer catalysts to enhance reactivity [28] [29]. These methods demonstrate reduced toxicity and environmental impact compared to traditional organic solvent-based processes [30].

Flow chemistry applications enable continuous production with precise control over reaction parameters, minimizing side product formation and reducing waste [31]. The continuous nature of flow processes allows for real-time optimization and improved atom economy compared to batch processes [31].

Biocatalytic approaches, while still in early research stages, show potential for developing highly selective and environmentally benign synthetic routes. Enzymatic systems could potentially achieve bromination under mild conditions using renewable catalysts, though practical applications remain under investigation [21].

The implementation of green chemistry principles in 3,5-dibromosalicylaldehyde synthesis continues to evolve, with ongoing research focusing on developing economically viable processes that minimize environmental impact while maintaining high product quality and yield efficiency [20] [32].

| Method | Temperature (°C) | Reaction Time | Yield (%) | Environmental Impact |

|---|---|---|---|---|

| Classical Bromination in Glacial Acetic Acid | 0-25 | 2-8 hours | 85-95 | Moderate |

| Bromination with Molecular Bromine | Room temperature | 4-12 hours | 70-85 | High (CCl₄ use) |

| Oxidative Bromination with H₂O₂/KBr | 25-80 | 7-24 hours | 88-96 | Low-Moderate |

| Bromination using DBDMH | Room temperature | 1-4 hours | 75-90 | Low |

| Industrial Scale Production | 10-50 | 6-12 hours | 90-98 | Moderate |

| Microwave-Assisted Synthesis | 80-120 | 80-120 seconds | 80-95 | Very Low |

| Purification Method | Purity Achieved (%) | Recovery (%) | Scale Suitability | Cost |

|---|---|---|---|---|

| Recrystallization from Ethanol | 95-98 | 85-92 | Lab to pilot | Low |

| Steam Distillation | 90-95 | 78-85 | Lab to industrial | Low-Medium |

| Column Chromatography | 98-99 | 80-90 | Lab scale | Medium |

| HPLC Purification | 99+ | 90-95 | Analytical to lab | High |

| Sublimation | 95-98 | 75-85 | Lab scale | Medium |

| Extraction with Organic Solvents | 85-92 | 70-80 | Lab to pilot | Low |

| Green Chemistry Approach | Yield (%) | Energy Requirements | Environmental Benefits | Current Status |

|---|---|---|---|---|

| Solvent-Free Bromination | 80-90 | Low | No organic solvents, minimal waste | Under development |

| Microwave-Assisted Synthesis | 85-95 | Very Low | Reduced energy consumption | Demonstrated |

| Ionic Liquid Medium | 75-88 | Low | Recyclable medium, low vapor pressure | Research phase |

| Aqueous Phase Bromination | 70-85 | Low | Non-toxic solvent, biodegradable | Limited reports |

| Biocatalytic Approaches | Not reported | Very Low | Renewable catalysts, mild conditions | Theoretical |

| Flow Chemistry | 90-95 | Medium | Precise control, minimal side products | Pilot studies |

XLogP3

Melting Point

UNII

GHS Hazard Statements

H315 (94%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (94%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400 (86%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard